1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2,3-dihydro-1H-indole
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Overview
Description
1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2,3-dihydro-1H-indole is a complex organic compound that features a unique combination of morpholine and triazine rings attached to an indole core
Preparation Methods
The synthesis of 1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazine Core: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and morpholine under controlled conditions.
Attachment of the Indole Ring: The indole moiety is introduced via a nucleophilic substitution reaction, where the triazine core reacts with an indole derivative in the presence of a suitable base.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the triazine or indole rings are replaced by other substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Scientific Research Applications
1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2,3-dihydro-1H-indole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It finds applications in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the precise molecular interactions.
Comparison with Similar Compounds
When compared to similar compounds, 1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2,3-dihydro-1H-indole stands out due to its unique combination of structural features. Similar compounds include:
1,3,5-Triazine derivatives: These compounds share the triazine core but differ in the substituents attached to the ring.
Indole derivatives: Compounds with an indole core but different functional groups attached to the nitrogen or carbon atoms.
Morpholine derivatives: These compounds contain the morpholine ring but lack the triazine or indole components.
The uniqueness of this compound lies in its ability to combine these diverse structural elements, resulting in a compound with distinct chemical and biological properties.
Properties
IUPAC Name |
4-[4-(2,3-dihydroindol-1-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-2-4-16-15(3-1)5-6-25(16)19-21-17(23-7-11-26-12-8-23)20-18(22-19)24-9-13-27-14-10-24/h1-4H,5-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVGPOIMXADSHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC(=NC(=N3)N4CCOCC4)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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